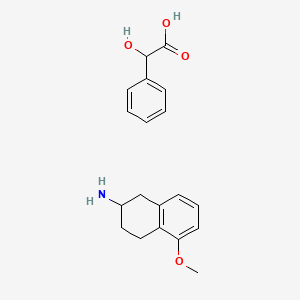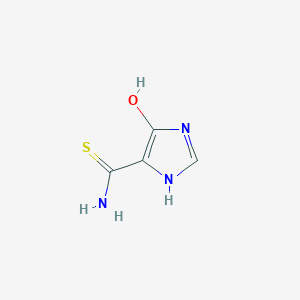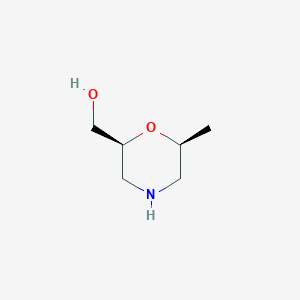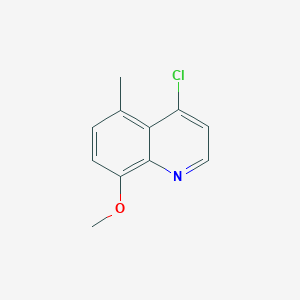![molecular formula C14H23NO4 B12824591 7-(tert-Butyl) 2-ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate](/img/structure/B12824591.png)
7-(tert-Butyl) 2-ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(tert-Butyl) 2-ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the azabicycloheptane family, which is known for its diverse applications in medicinal chemistry and organic synthesis. The presence of tert-butyl and ethyl groups in its structure contributes to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(tert-Butyl) 2-ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate typically involves a multi-step process. One common method is the epimerization-lactamization cascade reaction of functionalized (2S,4R)-4-aminoproline methyl esters. This process involves the following steps :
Epimerization: Under basic conditions, (2S,4R)-4-aminoproline methyl esters undergo epimerization to form the (2R)-epimer.
Intramolecular Aminolysis: The (2R)-epimer then undergoes intramolecular aminolysis to form the bridged lactam intermediates.
Lactamization: The final step involves lactamization to yield the desired bicyclic compound.
Key factors for this reaction include the use of an electron-withdrawing N-protective group in the substrates and a strong base as the promoter .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-efficiency, often involving automated systems for precise control of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
7-(tert-Butyl) 2-ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the carbon atoms adjacent to the nitrogen atom in the bicyclic structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
7-(tert-Butyl) 2-ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate has several scientific research applications:
Medicinal Chemistry: This compound is used in the development of CXCR2 selective antagonists, which have potential as anti-cancer metastasis agents.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Biological Studies: The compound’s stability in various biological fluids makes it suitable for in vitro and in vivo studies.
Mecanismo De Acción
The mechanism of action of 7-(tert-Butyl) 2-ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate involves its interaction with specific molecular targets. For instance, as a CXCR2 antagonist, it binds to the CXCR2 receptor, inhibiting its activity and thereby reducing cancer cell metastasis . The compound’s structure allows it to fit into the receptor’s binding site, blocking the interaction with its natural ligand.
Comparación Con Compuestos Similares
Similar Compounds
- (1R,4R)-2,5-diazabicyclo[2.2.1]heptane
- tert-Butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
- (1R,4R)-tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
Uniqueness
The uniqueness of 7-(tert-Butyl) 2-ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate lies in its specific substitution pattern and stereochemistry, which confer distinct chemical properties and biological activities. Its ability to act as a selective CXCR2 antagonist sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C14H23NO4 |
|---|---|
Peso molecular |
269.34 g/mol |
Nombre IUPAC |
7-O-tert-butyl 2-O-ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate |
InChI |
InChI=1S/C14H23NO4/c1-5-18-12(16)10-8-9-6-7-11(10)15(9)13(17)19-14(2,3)4/h9-11H,5-8H2,1-4H3/t9-,10+,11+/m0/s1 |
Clave InChI |
NESNGXUQCAJWNN-HBNTYKKESA-N |
SMILES isomérico |
CCOC(=O)[C@@H]1C[C@@H]2CC[C@H]1N2C(=O)OC(C)(C)C |
SMILES canónico |
CCOC(=O)C1CC2CCC1N2C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-5-(methylthio)-1H-benzo[d]imidazol-2-amine](/img/structure/B12824517.png)



![2-Amino-1H-benzo[d]imidazole-1-carboximidamide](/img/structure/B12824559.png)
![9,10-dimethoxy-5,6-dihydro-2H-1,3-dioxolano[4,5-g]isoquinolino[3,2-a]isoquinol ine, chloride](/img/structure/B12824565.png)



![(5-Azaspiro[2.4]heptan-6-yl)methanol](/img/structure/B12824586.png)


![2-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-4-yl)ethanamine](/img/structure/B12824603.png)

